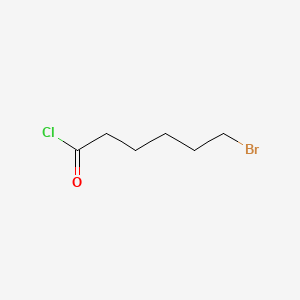

6-Bromohexanoyl chloride

Description

The exact mass of the compound 6-Bromohexanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromohexanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromohexanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPVGJGBRWIVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066829 | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22809-37-6 | |

| Record name | 6-Bromohexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22809-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoyl chloride, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BROMOHEXANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Bromohexanoyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Workhorse of Modern Organic Synthesis

6-Bromohexanoyl chloride (CAS No. 22809-37-6) is a highly versatile bifunctional reagent that has carved a significant niche in the landscape of organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure, featuring a reactive acyl chloride at one terminus and a primary alkyl bromide at the other, provides a powerful tool for chemists to introduce a six-carbon linker with two distinct points for covalent modification. This dual reactivity allows for sequential and orthogonal chemical transformations, making it an invaluable building block for the construction of complex molecular architectures, including advanced drug delivery systems, proteolysis-targeting chimeras (PROTACs), and functionalized polymers.[2][3] This guide offers an in-depth exploration of the physical properties, chemical behavior, and practical applications of 6-bromohexanoyl chloride, providing field-proven insights and detailed methodologies for its effective use in a research setting.

Core Physicochemical & Safety Profile

A thorough understanding of the physical properties and safety considerations of 6-bromohexanoyl chloride is paramount for its safe handling and successful application in any synthetic protocol. This compound is a corrosive and moisture-sensitive liquid that requires careful storage and handling in a controlled laboratory environment.

Table 1: Physical and Chemical Properties of 6-Bromohexanoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 22809-37-6 | [4] |

| Molecular Formula | C₆H₁₀BrClO | [4] |

| Molecular Weight | 213.50 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.395 g/mL at 25 °C | [4] |

| Boiling Point | 130 °C at 20 mmHg | [4] |

| Refractive Index (n20/D) | 1.486 | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Reacts violently with water; soluble in many organic solvents. | [1] |

Safety & Handling: A Self-Validating System of Precaution

6-Bromohexanoyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a lachrymator and may cause respiratory irritation. The acyl chloride moiety reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride gas.[1] Therefore, all manipulations must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and long-sleeved clothing are required.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases, alcohols, and amines.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

The Chemistry of a Bifunctional Reagent: Mechanisms and Causality

The synthetic utility of 6-bromohexanoyl chloride stems from the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic center, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. The alkyl bromide, while less reactive, is an excellent electrophile for S(_N)2 reactions. This allows for a strategic, stepwise approach to the synthesis of complex molecules.

Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for the acyl chloride group is a nucleophilic addition-elimination mechanism.[5] This two-step process is fundamental to the formation of amides, esters, and other carboxylic acid derivatives.

-

Nucleophilic Addition: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation step, often facilitated by a mild base or a second equivalent of the amine nucleophile, yields the final acylated product and a hydrochloride salt.[5]

The choice of solvent and the presence of a base are critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent reaction with the solvent. A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form an unreactive ammonium salt with the amine nucleophile.[2][5]

Experimental Protocol: Acylation of a Primary Amine

This protocol provides a detailed, step-by-step methodology for a representative acylation reaction, which can be adapted for various primary and secondary amines. This serves as a self-validating system, where careful execution of each step ensures a high yield and purity of the desired product.

Objective: To synthesize an N-substituted 6-bromohexanamide.

Materials:

-

6-Bromohexanoyl chloride

-

Primary amine (e.g., benzylamine, 1.0 equivalent)

-

Anhydrous triethylamine (Et₃N, 1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Workflow Diagram:

Caption: A step-by-step workflow for the acylation of a primary amine.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the flask to 0 °C using an ice bath and begin stirring.

-

Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve 6-bromohexanoyl chloride (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Beyond

The bifunctional nature of 6-bromohexanoyl chloride makes it a highly valuable linker molecule in several areas of drug discovery and materials science.

-

PROTACs: In the development of PROTACs, this molecule can serve as a linker to connect a protein-targeting ligand to an E3 ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.[2]

-

Antibody-Drug Conjugates (ADCs): The hexanoyl chain can act as a spacer between an antibody and a cytotoxic payload, influencing the stability and release characteristics of the conjugate.[3]

-

Surface Functionalization: The reactive ends of the molecule can be used to modify surfaces, immobilizing biomolecules for applications in biosensors and diagnostic arrays.

-

Polymer Chemistry: It can be used to synthesize specialty polymers with tailored properties for use as coatings, adhesives, and sealants.

Conclusion

6-Bromohexanoyl chloride is a powerful and versatile reagent for the discerning research scientist. Its well-defined physical properties and predictable reactivity, governed by the principles of nucleophilic acyl substitution and nucleophilic substitution, allow for its strategic incorporation into complex synthetic routes. By adhering to stringent safety protocols and employing validated experimental methodologies, researchers can effectively harness the bifunctional nature of this compound to advance the frontiers of drug discovery, materials science, and chemical biology.

References

-

Chemistry LibreTexts. Reactions of Amines. (2025). [Link]

-

Organic Syntheses. 2-BROMOHEXANOYL CHLORIDE. [Link]

-

CAS Common Chemistry. 6-Bromohexanoyl chloride. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Bromohexanoyl Chloride

This guide provides a comprehensive overview of the synthesis of 6-bromohexanoyl chloride, a critical bifunctional reagent in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of the synthesis, offers a field-proven, step-by-step protocol, and explains the causality behind the experimental choices to ensure both safety and success.

Introduction: The Synthetic Utility of 6-Bromohexanoyl Chloride

6-Bromohexanoyl chloride is a valuable building block in organic synthesis, prized for its dual reactivity.[1] The acyl chloride moiety serves as a highly reactive electrophile for acylation reactions, while the terminal bromine atom allows for subsequent nucleophilic substitution or organometallic coupling reactions. This bifunctionality makes it an essential intermediate in the construction of complex molecules, including pharmaceutical ingredients and agrochemicals.[1][2][3] Its linear six-carbon chain also provides a flexible spacer in the design of molecular linkers.

The primary and most efficient route to 6-bromohexanoyl chloride is the chlorination of its parent carboxylic acid, 6-bromohexanoic acid. This guide will focus on the most common and reliable method for this transformation: the use of thionyl chloride (SOCl₂).

The Chemistry of Synthesis: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[4] Carboxylic acids themselves are relatively unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the hydroxyl (-OH) group.[5] Therefore, a key step in this synthesis is the in-situ conversion of the hydroxyl group into a better leaving group.

The Role of Thionyl Chloride

Thionyl chloride is an excellent reagent for this purpose for several key reasons:

-

High Reactivity: It readily reacts with carboxylic acids.[5]

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, both of which are gases.[5] This simplifies the purification of the desired acyl chloride, as the byproducts are easily removed from the reaction mixture.

-

Favorable Mechanism: The reaction proceeds through a highly reactive intermediate that facilitates the nucleophilic attack of the chloride ion.

Other reagents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), can also effect this transformation, but thionyl chloride is often preferred due to the ease of product isolation.[5]

Reaction Mechanism

The reaction of 6-bromohexanoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate.

-

Chloride Ion Attack: A chloride ion, generated in the reaction, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which subsequently decomposes to sulfur dioxide and a chloride ion. The protonated carbonyl is then deprotonated to yield the final 6-bromohexanoyl chloride.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and explanations for a successful synthesis.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| 6-Bromohexanoic acid | C₆H₁₁BrO₂ | 195.05 | - | 32-34 | 165-170 (at 20 mmHg) |

| Thionyl chloride | SOCl₂ | 118.97 | 1.631 | -105 | 79 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | -96.7 | 39.6 |

Note: All reagents should be of high purity and handled in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (PPE) must be worn.

Equipment

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Distillation apparatus (for purification)

-

Schlenk line or nitrogen/argon inlet (optional, for maintaining an inert atmosphere)

Reaction Workflow

Caption: Experimental workflow for the synthesis of 6-bromohexanoyl chloride.

Detailed Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromohexanoic acid (1.0 eq).

-

Rationale: Starting with a dry flask is crucial to prevent the violent reaction of thionyl chloride with water.[6]

-

-

Solvent Addition: Under a fume hood, add anhydrous dichloromethane (DCM) to the flask to dissolve the 6-bromohexanoic acid.

-

Rationale: DCM is a suitable inert solvent for this reaction. Anhydrous conditions are maintained to prevent unwanted side reactions.

-

-

Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the stirred solution at room temperature. An addition funnel can be used for larger scale reactions to control the rate of addition.

-

Rationale: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The addition should be slow to control the initial exothermic reaction and the evolution of HCl and SO₂ gases.

-

-

Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) using a heating mantle or oil bath.

-

Rationale: Heating accelerates the reaction rate. The reflux ensures that the reaction proceeds to completion without loss of solvent. The drying tube prevents atmospheric moisture from entering the reaction.

-

-

Monitoring: Continue heating under reflux until the evolution of gases (HCl and SO₂) ceases. This typically takes 1-3 hours.

-

Rationale: The cessation of gas evolution is a good indicator that the reaction is complete.

-

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Removal of Excess Reagents: Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Rationale: This step isolates the crude 6-bromohexanoyl chloride. Care should be taken as the excess thionyl chloride is corrosive.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure 6-bromohexanoyl chloride. The boiling point of 6-bromohexanoyl chloride is approximately 130 °C at 20 mmHg.

-

Rationale: Vacuum distillation is necessary because the product has a high boiling point and may decompose at atmospheric pressure.

-

Safety and Handling

Extreme caution must be exercised when working with thionyl chloride.

-

Corrosive and Lachrymator: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract. It is also a lachrymator (causes tearing). All manipulations must be performed in a well-ventilated fume hood.

-

Reaction with Water: It reacts violently with water, releasing toxic gases (HCl and SO₂).[6] Ensure all glassware is dry and avoid contact with moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).

-

Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a large excess of a basic solution (e.g., sodium bicarbonate or calcium hydroxide) with cooling. Dispose of all chemical waste according to institutional guidelines.

6-Bromohexanoyl chloride is also corrosive and moisture-sensitive and should be handled with similar precautions.

Characterization

The final product can be characterized using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Expect a strong C=O stretch for the acyl chloride at approximately 1800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the carbon skeleton and the presence of the bromo and acyl chloride functional groups.

Conclusion

The synthesis of 6-bromohexanoyl chloride from 6-bromohexanoic acid using thionyl chloride is a robust and efficient method for producing this versatile chemical intermediate. By understanding the underlying chemical principles, adhering to a detailed and validated protocol, and prioritizing safety, researchers can reliably synthesize this valuable compound for a wide range of applications in drug discovery and development.

References

-

Vedantu. (n.d.). Thionyl Chloride: Properties, Uses & Reactions Explained. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Bromohexanoyl chloride. Retrieved from [Link]

-

ResearchGate. (2025). Thionyl chloride (CAS No 7719-07-7). Retrieved from [Link]

-

Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Bromohexanoyl Chloride in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-Aryl-4-Pyrrolidinylcarbonylindoles by Palladium-Catalyzed Reductive N-Heteroannulation. Retrieved from [Link]

-

Chemsrc. (2025). 6-Bromohexanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

Sources

- 1. 6-Bromohexanoic acid 97 4224-70-8 [sigmaaldrich.com]

- 2. Thionyl Chloride [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 6-Bromohexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Faceted Reagent in Modern Synthesis

6-Bromohexanoyl chloride is a bifunctional reagent of significant utility in the realms of organic synthesis and pharmaceutical development.[1][2] Its value lies in the presence of two reactive centers: a terminal acyl chloride and a primary alkyl bromide. This unique structure allows for sequential or orthogonal functionalization, making it a versatile building block for complex molecular architectures.[1] In the field of drug discovery, it is frequently employed as a linker in the synthesis of novel therapeutic agents, such as histone deacetylase (HDAC) inhibitors, where the hexanoyl chain serves to connect a zinc-binding group with a surface-interacting "cap" group.[3] The acyl chloride provides a reactive handle for amide bond formation, while the terminal bromide allows for subsequent nucleophilic substitution to introduce further diversity.[1] However, its high reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to the use of 6-bromohexanoyl chloride in a research and development setting.

Hazard Analysis: A Corrosive and Reactive Profile

6-Bromohexanoyl chloride is classified as a hazardous substance, primarily due to its corrosive nature.[1][4] It can cause severe skin burns and serious eye damage upon contact.[1][4] Inhalation of its vapors may lead to respiratory irritation.[4][5] A critical and immediate hazard is its violent reaction with water, which underscores the need for stringent moisture control during handling and storage.[6][7]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][8][9] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[5][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[5][10] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[3][9] |

| Additional Hazard | - | EUH014: Reacts violently with water[8] |

Safe Handling and Storage: A Proactive Approach to Risk Mitigation

Given its hazardous properties, the safe handling and storage of 6-bromohexanoyl chloride are paramount. A proactive and informed approach is essential to minimize the risk of exposure and accidental reactions.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of 6-bromohexanoyl chloride should be conducted within a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of its corrosive vapors.[8][10] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE) is mandatory and includes:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2][8] breakthrough times should be considered for extended procedures.

-

Skin and Body Protection: A lab coat and long-sleeved clothing are necessary to prevent skin contact.[2][8] For larger quantities or in case of a higher risk of splashing, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: For situations where vapor concentrations may exceed exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[1][2]

Storage and Handling Protocols

6-Bromohexanoyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for corrosive materials.[7][9] It should be kept away from incompatible substances such as water, strong oxidizing agents, and bases.[1][7]

Step-by-Step Handling Protocol for Acylation Reactions:

-

Preparation: Before starting, ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Assemble the reaction apparatus in the fume hood.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagent Transfer: Use a dry syringe or cannula to transfer 6-bromohexanoyl chloride to the reaction vessel. This minimizes its exposure to atmospheric moisture.

-

Reaction Quenching: After the reaction is complete, quench any unreacted 6-bromohexanoyl chloride carefully by slowly adding a suitable quenching agent (e.g., a cooled solution of saturated sodium bicarbonate) while maintaining cooling and stirring. Be prepared for gas evolution.

-

Work-up: Perform all aqueous work-up procedures in the fume hood, wearing appropriate PPE.

-

Decontamination: Decontaminate any glassware that has come into contact with 6-bromohexanoyl chloride by rinsing it with a suitable solvent (e.g., acetone) in the fume hood before washing.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a calm and coordinated response is crucial to mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air.[1][2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[10] If the person is conscious, give them plenty of water to drink.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[2][8]

Firefighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[2][10] Do not use a solid water stream, as it may scatter and spread the fire and will react violently with the chemical.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

For a small spill, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite.[1][8] Collect the absorbed material into a suitable, closed container for disposal.[1][8] For a large spill, evacuate the area and ensure adequate ventilation.[10] Prevent the spill from entering drains.[10]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀BrClO | [10][11] |

| Molecular Weight | 213.50 g/mol | [10][12] |

| Appearance | Clear, colorless to light yellow liquid | [12] |

| Odor | Pungent | [7] |

| Boiling Point | 130 °C at 20 mmHg | [3][12] |

| Density | 1.395 g/mL at 25 °C | [11][12] |

| Refractive Index | n20/D 1.486 | [11][12] |

| Flash Point | >110 °C (>230 °F) | [13] |

| Water Solubility | Reacts violently | [6][8] |

| Storage Temperature | Room temperature, under inert atmosphere | [10][11][14] |

Toxicological and Ecological Information

Detailed toxicological studies for 6-bromohexanoyl chloride are limited.[8][10] However, based on its classification, it is considered corrosive and can cause severe tissue damage upon contact.[1][10] There is no evidence to suggest that it is a carcinogen or a reproductive toxin.[8][10] Due to its reactivity with water, it is not expected to persist in the environment.[2][8] However, it should not be allowed to enter drains or waterways.[8][10]

Disposal Considerations

Waste 6-bromohexanoyl chloride and any contaminated materials are considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[1][9][10] It is recommended to contact a licensed professional waste disposal service.[10] Do not dispose of it down the drain.

Conclusion: A Commitment to Safety in Scientific Advancement

6-Bromohexanoyl chloride is a powerful tool for chemical synthesis, enabling the creation of novel molecules with potential therapeutic applications. Its utility, however, is intrinsically linked to the responsibility of the user to handle it with the utmost care and respect for its hazardous properties. By understanding its reactivity, adhering to stringent safety protocols, and being prepared for emergencies, researchers can harness the synthetic potential of this reagent while ensuring a safe and productive laboratory environment. This commitment to safety is not a barrier to scientific progress but rather a foundational pillar upon which robust and reliable research is built.

References

-

Alfa Aesar. (2025, September 12). 6-Bromohexanoyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

Angene Chemical. (2025, April 3). Safety Data Sheet: 6-Bromohexanoyl chloride. Retrieved from [Link]

-

Fisher Scientific. (2024, February 9). SAFETY DATA SHEET: 6-Bromohexanoyl chloride. Retrieved from [Link]

-

PubChem. 6-Bromohexanoyl chloride. Retrieved from [Link]

-

Chemsrc. 6-BROMOCAPROYL CHLORIDE | CAS#:22809-37-6. Retrieved from [Link]

-

ChemBK. 6-Bromohexanoyl chloride. Retrieved from [Link]

-

Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Hexanoyl chloride, 6-bromo- - Substance Details. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromohexanoyl chloride | C6H10BrClO | CID 89848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 6-Bromohexanoyl chloride, 22809-37-6 | BroadPharm [broadpharm.com]

- 8. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinolone-based potent and selective HDAC6 inhibitors: Synthesis, molecular modeling studies and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-ブロモヘキサノイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. datapdf.com [datapdf.com]

- 12. scbt.com [scbt.com]

- 13. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US8039628B2 - Process for preparing (alpha S, beta R)-6-bromo-alpha-[2-(dimethylamino) ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol - Google Patents [patents.google.com]

Molecular Structure and Spectroscopic Synopsis

An In-Depth Technical Guide to the Spectral Data of 6-Bromohexanoyl Chloride

This guide provides an in-depth analysis of the essential spectral data for 6-bromohexanoyl chloride (CAS No: 22809-37-6), a critical bifunctional reagent in advanced organic synthesis.[1][2] Professionals in drug development and materials science frequently utilize this compound to introduce a six-carbon spacer with reactive handles at both ends: a terminal bromide and a highly reactive acyl chloride. Accurate interpretation of its spectral characteristics is paramount for confirming identity, assessing purity, and ensuring the success of subsequent synthetic transformations. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, and outlining self-validating protocols for robust quality control.

6-Bromohexanoyl chloride, with the molecular formula C₆H₁₀BrClO, possesses two key functional groups that dictate its reactivity and spectral signature: the acyl chloride and the primary alkyl bromide.[1][2][3] The inherent electronegativity of the oxygen, chlorine, and bromine atoms creates distinct electronic environments along the hexanoyl chain, which are readily distinguishable by modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): The five distinct methylene (-CH₂-) groups provide a clear roadmap of the carbon chain in both ¹H and ¹³C NMR spectra. The protons and carbons closest to the electron-withdrawing acyl chloride and bromine atom are significantly deshielded, causing them to resonate at higher chemical shifts (downfield).

-

Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of the critical carbonyl (C=O) group within the acyl chloride. The inductive effect of the adjacent chlorine atom increases the vibrational frequency of the C=O bond, resulting in a characteristic absorption at a higher wavenumber than typical ketones or esters.[4][5]

-

Mass Spectrometry (MS): MS provides the definitive molecular weight and crucial structural information through fragmentation analysis. The presence of both bromine and chlorine, each with two abundant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), generates a unique and easily identifiable isotopic pattern for the molecular ion peak.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

Expertise-Driven Protocol: ¹H NMR Sample Preparation

A self-validating protocol ensures that the observed spectrum is a true representation of the sample, free from artifacts.

-

Solvent Selection: Use deuterated chloroform (CDCl₃). As an aprotic solvent, it prevents reaction with the highly reactive acyl chloride.[6] Its residual proton signal (CHCl₃) appears as a singlet at δ 7.26 ppm, a region typically devoid of signals from the analyte, preventing spectral overlap.[6]

-

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of 6-bromohexanoyl chloride in ~0.6 mL of CDCl₃. The compound is moisture-sensitive; hydrolysis will produce 6-bromohexanoic acid and HCl, leading to spurious peaks and sample degradation.[7] All glassware must be oven-dried.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, defining the 0 ppm reference point.[8]

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer for optimal signal dispersion and resolution.

Data Interpretation and Analysis

The ¹H NMR spectrum of 6-bromohexanoyl chloride shows five distinct signals corresponding to the five methylene groups.

Table 1: ¹H NMR Spectral Data for 6-Bromohexanoyl Chloride in CDCl₃ [2][9]

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| H-2 (-CH₂COCl) | 2.91 | Triplet (t) | 2H | ~7.3 | Strongly deshielded by the adjacent electron-withdrawing carbonyl group of the acyl chloride. |

| H-6 (-CH₂Br) | 3.41 | Triplet (t) | 2H | ~6.7 | Deshielded by the electronegative bromine atom. |

| H-3 (-CH₂CH₂COCl) | 1.76 | Quintet | 2H | ~7.4 | Aliphatic protons, slightly deshielded by proximity to the acyl chloride. |

| H-5 (-CH₂CH₂Br) | 1.89 | Quintet | 2H | ~7.1 | Aliphatic protons, slightly deshielded by proximity to the bromine atom. |

| H-4 (-CH₂CH₂CH₂-) | 1.51 | Quintet | 2H | ~7.3 | The most shielded (upfield) protons, being furthest from both electron-withdrawing groups. |

-

Causality of Splitting: The multiplicity of each signal is a direct consequence of spin-spin coupling with adjacent protons, following the n+1 rule.[10] For instance, the protons at C-2 are adjacent to the two protons at C-3, resulting in a triplet (2+1=3). The protons at C-3 are adjacent to two protons at C-2 and two at C-4, resulting in a quintet (4+1=5). This predictable splitting pattern provides definitive confirmation of the linear chain structure.

Diagram 1: ¹H NMR Structural Assignments A diagram illustrating the proton environments and their relationships.

Caption: ¹H NMR assignments for 6-bromohexanoyl chloride.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Broadband proton-decoupled ¹³C NMR provides a singlet for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their chemical nature.

Data Interpretation and Analysis

The ¹³C NMR spectrum confirms the presence of six unique carbon environments, consistent with the molecular structure.

Table 2: ¹³C NMR Spectral Data for 6-Bromohexanoyl Chloride in CDCl₃ [1][11]

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-1 (C=O) | 173.0 | The carbonyl carbon is highly deshielded due to the double bond to oxygen and single bond to chlorine, placing it furthest downfield. |

| C-2 (-CH₂COCl) | 46.5 | Deshielded by the adjacent carbonyl group. |

| C-6 (-CH₂Br) | 33.3 | Deshielded by the electronegative bromine atom. |

| C-3 (-CH₂CH₂COCl) | 32.2 | Standard aliphatic carbon. |

| C-5 (-CH₂CH₂Br) | 27.5 | Standard aliphatic carbon. |

| C-4 (-CH₂CH₂CH₂-) | 23.8 | The most shielded aliphatic carbon, furthest from both functional groups. |

The chemical shifts are self-validating; the carbonyl carbon (C-1) is correctly identified at the far downfield position (~173 ppm), characteristic of an acyl chloride.[12] The carbons directly attached to the electron-withdrawing groups (C-2 and C-6) are found at intermediate shifts, while the remaining aliphatic carbons (C-3, C-4, C-5) appear in the more shielded upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy excels at the rapid and unambiguous identification of key functional groups.

Expertise-Driven Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like 6-bromohexanoyl chloride. It requires minimal sample preparation and is non-destructive.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a single drop of neat 6-bromohexanoyl chloride directly onto the crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Analysis

The IR spectrum is dominated by two key features that confirm the molecular identity.

Table 3: Key IR Absorption Bands for 6-Bromohexanoyl Chloride [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~1800 | Strong, Sharp | C=O Stretch (Acyl Chloride) | This high-frequency absorption is a hallmark of the acyl chloride functional group.[5][12] Its position is shifted higher than ketones (~1715 cm⁻¹) due to the strong inductive electron withdrawal by the chlorine atom.[4] |

| 2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) | Confirms the presence of the alkane chain. |

| ~650 | Medium | C-Br Stretch | Confirms the presence of the alkyl bromide functionality. |

| ~730-550 | Medium | C-Cl Stretch | Confirms the presence of the acyl chloride C-Cl bond.[5] |

The single most important diagnostic peak is the intense C=O stretch around 1800 cm⁻¹. Its presence and specific location provide immediate and trustworthy confirmation of the acyl chloride group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers insight into structural integrity through analysis of fragmentation patterns.

Data Interpretation and Analysis

Electron Ionization (EI) is a common method for analyzing relatively small organic molecules.

-

Molecular Ion (M⁺): The molecular weight of 6-bromohexanoyl chloride is 213.50 g/mol .[1][2] Due to the isotopes of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion peak is not a single line but a cluster of peaks. The expected pattern for a molecule with one Br and one Cl atom is:

-

M⁺: (C₆H₁₀³⁵Cl⁷⁹Br) = 212 amu (relative abundance ~75%)

-

[M+2]⁺: (C₆H₁₀³⁷Cl⁷⁹Br and C₆H₁₀³⁵Cl⁸¹Br) = 214 amu (relative abundance ~100%)

-

[M+4]⁺: (C₆H₁₀³⁷Cl⁸¹Br) = 216 amu (relative abundance ~25%) This unique isotopic signature is a powerful validation tool for confirming the elemental composition.

-

-

Key Fragmentations: The molecule readily fragments under EI conditions.

-

Loss of Cl•: The [M - 35]⁺ and [M - 37]⁺ peaks correspond to the formation of the 6-bromohexanoyl acylium ion, which is resonance-stabilized.

-

Loss of Br•: The [M - 79]⁺ and [M - 81]⁺ peaks are also observed.

-

McLafferty Rearrangement: Not prominent for this linear chain.

-

Alkyl Chain Fragmentation: Peaks corresponding to the loss of alkyl fragments (e.g., C₂H₄, C₃H₆) are also present, with prominent peaks often seen at m/z = 55 and 69.[1]

-

Diagram 2: Primary Fragmentation Pathways in EI-MS A diagram showing the main fragmentation routes.

Caption: Key EI-MS fragmentations of 6-bromohexanoyl chloride.

Integrated Analysis for Quality Assurance

No single technique provides a complete picture. A robust quality assurance workflow relies on the synergistic interpretation of all spectral data.

Sources

- 1. 6-Bromohexanoyl chloride | C6H10BrClO | CID 89848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6-Bromohexanoyl chloride(22809-37-6) 1H NMR spectrum [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 6-Bromohexanoyl chloride(22809-37-6) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Guide to the Structural Elucidation of 6-Bromohexanoyl Chloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Role of NMR in the Characterization of a Bifunctional Reagent

6-Bromohexanoyl chloride (C₆H₁₀BrClO) is a valuable bifunctional molecule in organic synthesis, featuring two distinct reactive centers: an acyl chloride and a primary alkyl bromide.[1][2][3] This structure allows for sequential or orthogonal reactions, making it a versatile building block for pharmaceuticals, agrochemicals, and other complex organic molecules.[2][4] Given its reactivity, particularly its moisture sensitivity and corrosive nature, ensuring the structural integrity and purity of 6-bromohexanoyl chloride is paramount before its use in synthesis.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural confirmation of such molecules. It provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete structural map. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-bromohexanoyl chloride, offering field-proven insights into spectral interpretation, experimental best practices, and the underlying principles governing the observed chemical shifts.

Theoretical Framework: Understanding Electronic Influences on Chemical Shifts

The ¹H and ¹³C NMR spectra of 6-bromohexanoyl chloride are dictated by the influence of the two electron-withdrawing groups at opposite ends of the hexyl chain.

-

The Acyl Chloride Group (-COCl): The carbonyl carbon is double-bonded to a highly electronegative oxygen atom and single-bonded to a chlorine atom. This creates a significant electron deficit at the carbonyl carbon and, through an inductive effect, deshields the adjacent methylene protons (at C2). Protons alpha to a carbonyl group in acyl chlorides typically resonate around 2.5-3.0 ppm.[5] The carbonyl carbon itself is highly deshielded, appearing far downfield in the ¹³C NMR spectrum, generally in the 160-180 ppm region.[5]

-

The Bromo Group (-Br): Bromine is an electronegative halogen that withdraws electron density from the carbon to which it is attached (C6). This inductive effect deshields the adjacent protons, causing them to appear downfield. Protons on a carbon adjacent to a bromine atom typically resonate in the 3.0-4.0 ppm range. The carbon atom directly bonded to bromine also experiences this deshielding effect.[6]

The combination of these two groups on the same alkyl chain results in a predictable gradient of chemical shifts, with the protons and carbons at either end of the molecule being the most deshielded and those in the center being the most shielded (upfield).

¹H NMR Spectral Analysis of 6-Bromohexanoyl Chloride

The ¹H NMR spectrum of 6-bromohexanoyl chloride, typically recorded in deuterated chloroform (CDCl₃), displays five distinct signals corresponding to the five methylene (-CH₂-) groups.

Based on spectral data, the assignments are as follows:

| Position | Signal Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| -CH₂-Br (C6) | Triplet | ~3.42 | t | ~6.7 Hz | Most downfield due to the strong deshielding effect of the adjacent bromine atom. |

| -CH₂-COCl (C2) | Triplet | ~2.93 | t | ~7.3 Hz | Second most downfield signal due to the deshielding effect of the acyl chloride group. |

| -CH₂- (C5) | Quintet | ~1.89 | p | ~6.8 Hz | Adjacent to the highly deshielded C6 methylene group. |

| -CH₂- (C3) | Quintet | ~1.74 | p | ~7.4 Hz | Adjacent to the deshielded C2 methylene group. |

| -CH₂- (C4) | Quintet | ~1.52 | p | ~7.2 Hz | Most upfield (shielded) signal, as it is furthest from both electron-withdrawing groups. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

The splitting patterns (multiplicity) provide clear evidence of the connectivity within the molecule. Each methylene signal is split into a triplet (t) or a quintet (p) by its neighboring methylene protons, confirming the linear chain structure.

¹³C NMR Spectral Analysis of 6-Bromohexanoyl Chloride

The proton-decoupled ¹³C NMR spectrum of 6-bromohexanoyl chloride will show six distinct signals, one for each unique carbon atom. The chemical shifts are highly dependent on the proximity to the electron-withdrawing groups.

While a publicly available, fully assigned experimental spectrum is elusive, ¹³C NMR prediction algorithms and comparison with analogous structures provide a reliable assignment.[7][8] For a comparative baseline, the ¹³C NMR spectrum of hexanoyl chloride (without the bromine) shows signals at approximately 173.3, 47.0, 31.0, 24.5, 22.3, and 13.8 ppm.[9] The introduction of the bromine atom at the C6 position significantly influences the shifts of the nearby carbons.

| Position | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C1) | ~172.8 | Most downfield signal, characteristic of an acyl chloride carbonyl carbon.[5] |

| -CH₂-COCl (C2) | ~47.5 | Deshielded by the adjacent carbonyl group. |

| -CH₂-Br (C6) | ~33.2 | Downfield shift due to the electronegative bromine atom. |

| -CH₂- (C5) | ~32.0 | Slightly deshielded by the adjacent C6-Br group. |

| -CH₂- (C3) | ~27.5 | Relatively shielded, but influenced by the C2 position. |

| -CH₂- (C4) | ~24.0 | Most upfield (shielded) signal of the methylene carbons, being furthest from both functional groups. |

The predicted values are consistent with established substituent effects, where the electronegativity of the attached atoms is a primary determinant of the chemical shift.[10]

Experimental Protocol: Best Practices for Acquiring High-Quality NMR Data

Due to the reactive nature of 6-bromohexanoyl chloride, careful sample preparation is crucial to prevent degradation and ensure spectral accuracy.

Materials:

-

6-Bromohexanoyl chloride

-

Deuterated chloroform (CDCl₃), preferably from a fresh, sealed ampoule or stored over molecular sieves to ensure dryness.

-

Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent).

-

Clean, dry 5 mm NMR tube and cap.

-

Pasteur pipette and bulb.

-

Inert atmosphere (e.g., nitrogen or argon) is recommended.

Step-by-Step Methodology:

-

Drying the NMR Tube: Ensure the NMR tube is scrupulously clean and dry. This can be achieved by rinsing with acetone, followed by drying in an oven at >100 °C for several hours and allowing it to cool in a desiccator.[11]

-

Solvent Preparation: Use a high-quality deuterated solvent. CDCl₃ is a common choice, but its slightly acidic nature should be noted.[11] Ensure the solvent is dry, as any water will readily react with the acyl chloride, leading to the formation of 6-bromohexanoic acid and HCl, which will appear as impurities in the spectrum.

-

Sample Preparation:

-

Under an inert atmosphere if possible, add approximately 0.5-0.6 mL of the deuterated solvent to the clean, dry NMR tube. This corresponds to a solution height of about 4-5 cm.[11]

-

Using a clean, dry pipette, add 1-2 drops of liquid 6-bromohexanoyl chloride (approximately 5-15 mg) to the solvent in the NMR tube.

-

Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.

-

-

Data Acquisition:

-

Carefully wipe the exterior of the NMR tube before inserting it into the spectrometer's spinner turbine.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) can be used as a reference.[12]

-

Integrate the signals in the ¹H spectrum to confirm the 2:2:2:2:2 proton ratio.

-

Assign the peaks in both spectra based on their chemical shifts and multiplicities as detailed above.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal confirmation of the structure of 6-bromohexanoyl chloride. The distinct chemical shifts and coupling patterns observed are a direct consequence of the inductive effects of the terminal acyl chloride and bromo functional groups. By following rigorous experimental protocols, researchers can obtain high-fidelity spectra that not only verify the identity of this key synthetic intermediate but also confirm its purity, ensuring the success of subsequent chemical transformations. This guide serves as a technical resource for scientists, providing the foundational knowledge required to confidently interpret the NMR data of this and similar bifunctional molecules.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

PubChem. 6-Bromohexanoyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available from: [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]

-

ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Available from: [Link]

-

CAS Common Chemistry. 6-Bromohexanoyl chloride. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

U.S. Environmental Protection Agency. Hexanoyl chloride, 6-bromo-. Substance Details. Available from: [Link]

-

PubChem. Hexanoyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available from: [Link]

-

Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available from: [Link]

Sources

- 1. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 2. 6-溴己酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Page loading... [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Visualizer loader [nmrdb.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. 6-Bromohexanoyl chloride(22809-37-6) 13C NMR spectrum [chemicalbook.com]

Decoding the Molecular Signature: A Technical Guide to the FTIR Spectrum of 6-Bromohexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-bromohexanoyl chloride (C₆H₁₀BrClO). As a bifunctional reagent widely utilized in pharmaceutical synthesis and as a versatile chemical intermediate, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring.[1][2] This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple peak list to explain the causal relationships between molecular structure and vibrational modes. It offers a detailed, field-proven protocol for acquiring high-quality spectra and a systematic approach to spectral interpretation, including the identification of common synthetic impurities.

Introduction: The Vibrational Tale of a Bifunctional Reagent

6-Bromohexanoyl chloride is a valuable building block in organic synthesis, featuring two key reactive sites: a terminal acyl chloride and a primary alkyl bromide.[2] This dual functionality allows for sequential or orthogonal chemical modifications, making it a staple in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2]

FTIR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule. For a molecule like 6-bromohexanoyl chloride, the FTIR spectrum serves as a unique molecular fingerprint, providing definitive confirmation of its functional groups. The energy of absorbed infrared radiation corresponds to specific bond stretching and bending motions. Therefore, the resulting spectrum is a direct readout of the molecule's covalent bond architecture. This guide will dissect this fingerprint to provide an authoritative reference for researchers.

Physicochemical Properties of 6-Bromohexanoyl Chloride

| Property | Value | Source |

| CAS Number | 22809-37-6 | [3] |

| Molecular Formula | C₆H₁₀BrClO | [3] |

| Molecular Weight | 213.50 g/mol | [3] |

| Appearance | Clear colorless to yellowish liquid | [4] |

| Boiling Point | 130 °C at 20 mmHg | [3] |

| Density | 1.395 g/mL at 25 °C | [3] |

Anatomy of the Spectrum: Predicted Vibrational Assignments

The FTIR spectrum of 6-bromohexanoyl chloride is best understood by dissecting the molecule into its constituent parts: the acyl chloride group, the long alkyl (polymethylene) chain, and the terminal alkyl bromide. Each of these components gives rise to characteristic absorption bands. While a reference spectrum is the ultimate confirmation, we can predict the key features with high confidence based on established group frequencies.

Table of Predicted Major Vibrational Modes

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Expert Insights |

| ~1800 | C=O Stretch | Acyl Chloride | Strong, Sharp | The highly electronegative chlorine atom attached to the carbonyl carbon enhances the double bond character through the inductive effect, shifting the stretching frequency to a much higher value than that of ketones or esters.[5] This is the most diagnostic peak in the spectrum. |

| 2960-2850 | C-H Asymmetric & Symmetric Stretch | Alkyl CH₂ | Strong | These strong absorptions are characteristic of all aliphatic chains and confirm the presence of the hexanoyl backbone. Multiple peaks are expected in this region. |

| 1470-1450 | CH₂ Scissoring (Bending) | Alkyl CH₂ | Medium | This bending vibration is a reliable indicator of the -(CH₂)n- chain. |

| ~1410 | CH₂ Bending (adjacent to C=O) | -CH₂-COCl | Medium | The methylene group adjacent to the electron-withdrawing carbonyl group will have its bending vibration shifted slightly. |

| 690-515 | C-Br Stretch | Alkyl Bromide | Medium to Weak | The position of this peak is sensitive to the conformation of the alkyl chain. Its presence in the lower frequency "fingerprint" region confirms the bromo- functionality. |

| ~950 | C-C Stretch | Acyl Chloride Skeleton | Medium | This skeletal vibration involves the C-C bond adjacent to the carbonyl group. |

| 730-550 | C-Cl Stretch | Acyl Chloride | Medium to Strong | This band confirms the acyl chloride group but can be complex and may overlap with the C-Br stretch, sometimes splitting due to rotational isomers. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of an FTIR spectrum is contingent upon a meticulously executed experimental procedure. 6-Bromohexanoyl chloride is a liquid at room temperature and is highly corrosive and moisture-sensitive, reacting violently with water.[3] Therefore, appropriate safety measures and sample handling techniques are critical.

Safety & Handling

-

Personal Protective Equipment (PPE): Always work in a certified fume hood. Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[3]

-

Moisture Sensitivity: The acyl chloride functional group readily hydrolyzes to the corresponding carboxylic acid upon contact with atmospheric moisture. Ensure all glassware and sampling accessories are scrupulously dried. Store the compound under an inert atmosphere.[4]

-

Corrosivity: 6-Bromohexanoyl chloride causes severe skin burns and eye damage.[3] Handle with extreme care.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred method for this compound due to its simplicity, speed, and minimal sample volume requirement. It avoids the need for hygroscopic salt plates (NaCl, KBr).

Step-by-Step ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable dry, volatile solvent (e.g., anhydrous dichloromethane or isopropanol) and wipe dry with a soft, lint-free tissue.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the absorbance of the ATR crystal itself.

-

Sample Application: In a fume hood, carefully place a single, small drop of 6-bromohexanoyl chloride onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Data Acquisition: Immediately initiate the sample scan. Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Post-Measurement Cleaning: Promptly and thoroughly clean the ATR crystal with the appropriate solvent to prevent corrosion and sample carryover.

Alternative Method: Transmission (Neat Liquid Cell)

This traditional method sandwiches a thin film of the liquid between two infrared-transparent salt plates.

Step-by-Step Transmission Protocol:

-

Cell Preparation: Use oven-dried potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Do not use water to clean them.

-

Sample Application: In a fume hood, place one drop of 6-bromohexanoyl chloride onto the surface of one salt plate.

-

Cell Assembly: Place the second plate on top, gently rotating to spread the liquid into a thin, uniform film without air bubbles.

-

Data Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum using parameters similar to the ATR method.

-

Cleaning: Disassemble the plates immediately after measurement and clean thoroughly with an anhydrous solvent like dichloromethane, followed by a final rinse with anhydrous ethanol. Store the plates in a desiccator.

Experimental Workflow Diagram

Caption: Recommended and alternative workflows for acquiring the FTIR spectrum of 6-bromohexanoyl chloride.

Spectral Interpretation: A Self-Validating System

A high-quality spectrum of pure 6-bromohexanoyl chloride should be dominated by the features outlined in Section 2. However, real-world samples may contain impurities from the synthesis or degradation. The power of FTIR lies in its ability to detect these extraneous species.

The Signature of Purity

The hallmark of a pure sample is the presence of a very strong, sharp absorption band around 1800 cm⁻¹ and the complete absence of a broad absorption band in the 3300-2500 cm⁻¹ region. The high-frequency carbonyl peak confirms the acyl chloride, while the absence of the latter signal confirms the lack of carboxylic acid, the primary hydrolysis product.

Identifying Potential Impurities

The most common synthesis route to 6-bromohexanoyl chloride is the reaction of 6-bromohexanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Unreacted Starting Material (6-Bromohexanoic Acid): If the reaction is incomplete, the spectrum will show characteristic peaks of the carboxylic acid.

-

Key Indicator: A very broad O-H stretching band from 3300-2500 cm⁻¹ . This is often the most obvious sign of contamination.

-

Corroborating Peak: The C=O stretch of the carboxylic acid appears around 1710 cm⁻¹ . This may appear as a shoulder on the much stronger acyl chloride C=O peak or as a distinct, weaker peak.

-

-

Hydrolysis Product (6-Bromohexanoic Acid): If the sample has been exposed to moisture, it will hydrolyze back to the starting carboxylic acid. The spectral indicators are identical to those for the unreacted starting material.

-

Residual Thionyl Chloride (SOCl₂): If thionyl chloride is used in the synthesis and not completely removed during workup, its characteristic peaks may be present.

-

Key Indicator: A strong S=O stretching absorption band is typically observed around 1230 cm⁻¹ .

-

The presence of these impurity peaks serves as an internal invalidation of sample purity, prompting further purification steps.

Conclusion

The FTIR spectrum of 6-bromohexanoyl chloride is a powerful and definitive tool for its identification and quality control. The key diagnostic feature is the intense carbonyl (C=O) stretching vibration located at the characteristically high frequency of approximately 1800 cm⁻¹. This, combined with the C-H stretching and bending modes of the alkyl chain and the C-Br stretch in the fingerprint region, provides a unique spectral signature. By following the rigorous experimental and safety protocols outlined in this guide, researchers and drug development professionals can confidently acquire and interpret high-fidelity spectra, ensuring the integrity of this critical synthetic intermediate. The ability to quickly identify common impurities like the parent carboxylic acid provides a self-validating system for quality assessment, which is indispensable in the exacting environment of pharmaceutical development.

References

-

PubChem. 6-Bromohexanoyl chloride. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

IRUG. Spectral Database Index. [Link]

-

AIST. AIST:Spectral Database for Organic Compounds,SDBS. [Link]

-

Reddit. How to identify an Acyl Chloride in an IR spectra?. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. 6-Bromohexanoyl chloride | C6H10BrClO | CID 89848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. 6-Bromohexanoyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Reactivity of 6-Bromohexanoyl Chloride with Amines: Mechanisms, Protocols, and Applications

Abstract

6-Bromohexanoyl chloride is a highly versatile heterobifunctional reagent of significant interest to researchers in organic synthesis, drug development, and materials science. Its dual reactivity, stemming from a potent acyl chloride and a versatile alkyl bromide, allows for the sequential and controlled formation of covalent linkages. This guide provides an in-depth exploration of the core reaction between 6-bromohexanoyl chloride and amines. We will dissect the underlying nucleophilic acyl substitution mechanism, provide field-proven, validated experimental protocols, and discuss the critical parameters that ensure high-yield, selective synthesis of N-substituted 6-bromohexanamides. Furthermore, this document addresses common side reactions, offers troubleshooting strategies, and highlights its pivotal role in the synthesis of advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Section 1: Foundational Chemistry of 6-Bromohexanoyl Chloride

Structure and Physicochemical Properties

6-Bromohexanoyl chloride is a linear, six-carbon acyl chloride with a terminal bromine atom. This structure is the key to its utility. The acyl chloride is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles, while the alkyl bromide provides a secondary site for subsequent modifications, typically via nucleophilic substitution or cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BrClO | [1] |

| Molecular Weight | 213.50 g/mol | [2] |

| Boiling Point | 130 °C at 20 mmHg | [2] |

| Density | 1.395 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.486 | [2] |

| CAS Number | 22809-37-6 | [3] |

Note: 6-Bromohexanoyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

The Dual Reactivity: A Heterobifunctional Crosslinker

The term "heterobifunctional" refers to a molecule possessing two different reactive groups.[4] In 6-bromohexanoyl chloride, these are:

-

The Acyl Chloride (-COCl): This is the more reactive of the two functional groups. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[5][6] It reacts rapidly and exothermically with nucleophiles like primary and secondary amines to form stable amide bonds.[7][8]

-

The Alkyl Bromide (-Br): Located at the opposite end of the alkyl chain, the terminal bromine is a good leaving group in nucleophilic substitution (S_N2) reactions. This allows for the subsequent attachment of other molecules, such as ligands for E3 ubiquitin ligases in the synthesis of PROTACs.[9]

This dual-reactivity profile enables chemists to perform sequential conjugations, first reacting the acyl chloride to form an amide, and then using the bromo-terminus as a handle for further functionalization.[10]

Section 2: Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between 6-bromohexanoyl chloride and an amine is a classic example of nucleophilic addition-elimination, also known as nucleophilic acyl substitution.[5][7]

General Mechanism: The Tetrahedral Intermediate

The reaction proceeds via a two-step mechanism involving a tetrahedral intermediate.[11][12]

-

Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7][12] This breaks the carbon-oxygen π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[12]

-